1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(propan-2-yl)cyclopentanamine
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Overview
Description
1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOPENTAN-1-AMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOPENTAN-1-AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or hydroxylated derivatives.
Scientific Research Applications
1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOPENTAN-1-AMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOHEXAN-1-AMINE: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOBUTAN-1-AMINE: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Uniqueness
The uniqueness of 1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(PROPAN-2-YL)CYCLOPENTAN-1-AMINE lies in its specific ring structure and the presence of the tetrazole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23N5 |
---|---|
Molecular Weight |
285.39 g/mol |
IUPAC Name |
1-[1-(2-methylphenyl)tetrazol-5-yl]-N-propan-2-ylcyclopentan-1-amine |
InChI |
InChI=1S/C16H23N5/c1-12(2)17-16(10-6-7-11-16)15-18-19-20-21(15)14-9-5-4-8-13(14)3/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3 |
InChI Key |
LSHGKZBQBMHQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCC3)NC(C)C |
Origin of Product |
United States |
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